N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide is a compound belonging to the class of triazine derivatives, characterized by its unique molecular structure and potential applications in various scientific fields. This compound features a triazine ring, which is known for its biological activity, particularly in agricultural and pharmaceutical contexts.
The compound can be synthesized through various methods involving cyclization reactions and functional group modifications. It is commercially available from chemical suppliers and has been the subject of research due to its potential biological activities.
N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide is classified as an organic compound with the following characteristics:
The synthesis of N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide typically involves several key steps:
Industrial production methods focus on optimizing these synthetic routes to enhance yield and purity while considering cost-effectiveness and environmental impact. Catalysts may be employed to improve reaction efficiency.
The molecular structure of N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide can be represented by the following:
| Property | Data |
|---|---|
| IUPAC Name | N-(6-tert-butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide |
| InChI | InChI=1S/C8H12N4O2/c1-8(2,3)6-7(14)12(10-5-13)4-9-11/h4-5H,1-3H3,(H,10,13) |
| InChI Key | VJQIANUCQNTHMU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NN=CN(C1=O)NC=O |
N-(6-tert-butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide can undergo various chemical reactions:
Key reagents include:
The mechanism of action for N-(6-tert-butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide involves:
The physical properties of N-(6-tert-butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents like water and ethanol |
The chemical properties include stability under standard conditions and reactivity towards nucleophiles and electrophiles.
N-(6-tert-butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide has potential applications in:
This compound's unique structure and reactivity make it a valuable target for further research in medicinal chemistry and agrochemicals.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: